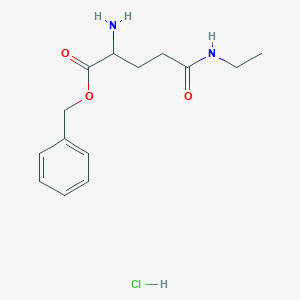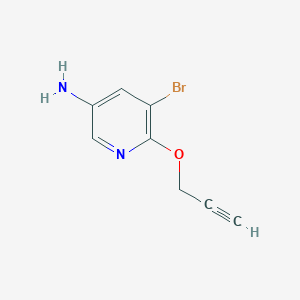
3-Amino-5-bromo-6-(2-propynyloxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-5-bromo-6-(2-propynyloxy)pyridine: is a heterocyclic organic compound with the molecular formula C8H7BrN2O. It is a derivative of pyridine, characterized by the presence of an amino group at the 3-position, a bromine atom at the 5-position, and a propynyloxy group at the 6-position. This compound is often used as a building block in organic synthesis due to its unique structural features and reactivity .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine typically involves the following steps:
Bromination: Starting with 3-amino-6-hydroxypyridine, bromination is carried out using bromine or a brominating agent to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production methods for this compound are not widely documented. the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The amino group at the 3-position can undergo nucleophilic substitution reactions.
Coupling Reactions: The bromine atom at the 5-position makes the compound suitable for Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents may vary.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, arylboronic acids, and bases like potassium carbonate in solvents such as toluene or dioxane.
Nucleophilic Substitution: Various nucleophiles like amines or thiols under basic or neutral conditions.
Major Products:
Coupling Products: Formation of biaryl or heteroaryl compounds.
Substitution Products: Derivatives with different substituents at the 3-position.
Applications De Recherche Scientifique
Chemistry:
Building Block: Used in the synthesis of more complex organic molecules and heterocycles.
Catalysis: Acts as a ligand or intermediate in catalytic processes.
Biology and Medicine:
Drug Development: Potential use in the development of pharmaceuticals due to its structural similarity to bioactive molecules.
Industry:
Material Science: Utilized in the synthesis of materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Amino-5-bromo-6-(2-propynyloxy)pyridine is not well-documented. its reactivity can be attributed to the presence of the amino, bromine, and propynyloxy groups, which can participate in various chemical reactions. The molecular targets and pathways involved would depend on the specific application or reaction in which the compound is used .
Comparaison Avec Des Composés Similaires
- 3-Amino-5-bromo-2-methylpyridine
- 2-Amino-5-bromo-3-methylpyridine
- 2-Amino-6-bromopyridine
Comparison:
- Structural Differences: The presence of different substituents at various positions on the pyridine ring.
- Reactivity: Variations in reactivity due to the nature and position of substituents.
- Applications: Each compound may have unique applications based on its specific chemical properties .
Propriétés
Formule moléculaire |
C8H7BrN2O |
|---|---|
Poids moléculaire |
227.06 g/mol |
Nom IUPAC |
5-bromo-6-prop-2-ynoxypyridin-3-amine |
InChI |
InChI=1S/C8H7BrN2O/c1-2-3-12-8-7(9)4-6(10)5-11-8/h1,4-5H,3,10H2 |
Clé InChI |
VTNAIEOTJOKAGK-UHFFFAOYSA-N |
SMILES canonique |
C#CCOC1=C(C=C(C=N1)N)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


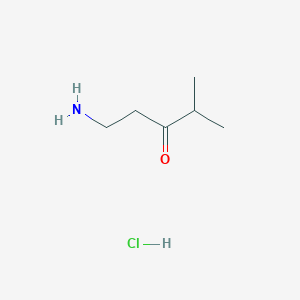
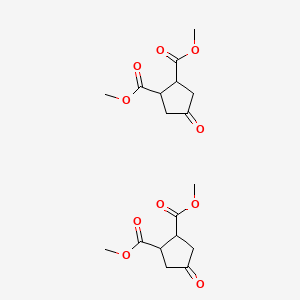
![tert-Butyl (S)-3-[2-(Hydroxymethyl)-1-pyrrolidinyl]propanoate](/img/structure/B13710931.png)
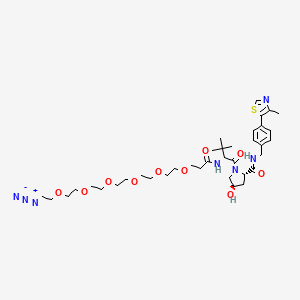
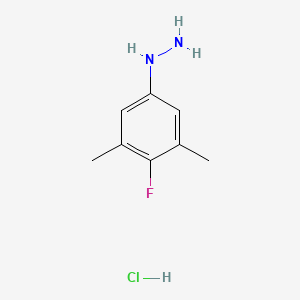
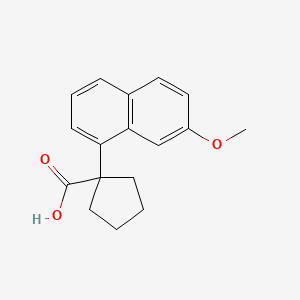
![3-Methyl-1H-naphtho[2,1-b]pyran-1-one](/img/structure/B13710963.png)
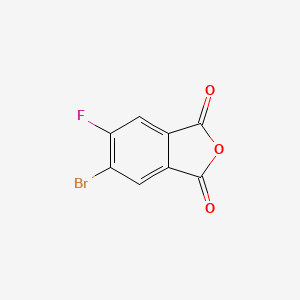

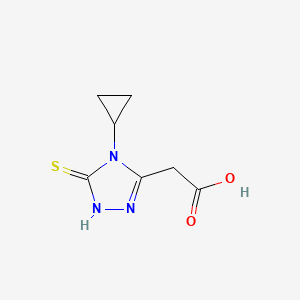
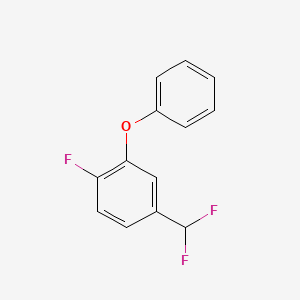
![3-[2-(Trifluoromethyl)phenyl]-1,2,5-oxadiazole](/img/structure/B13710996.png)
